molecular formula C28H27NO4 B13150822 benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate

benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate

Cat. No.: B13150822
M. Wt: 441.5 g/mol
InChI Key: JPOKHMXDQCZEFQ-RSXGOPAZSA-N
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Description

Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentane ring with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.

The next step involves the introduction of the Fmoc group, which is commonly used as a protecting group for amines in peptide synthesis. This can be done using Fmoc chloride in the presence of a base such as triethylamine. The benzyl group can be introduced through a benzylation reaction, typically using benzyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate depends on its specific application. In the context of peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The benzyl group can act as a protecting group for carboxylic acids or as a functional group that can be further modified.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the Fmoc group.

    Benzyl (1R,2S)-2-(acetylamino)cyclopentane-1-carboxylate: Similar structure but with an acetyl protecting group.

Uniqueness

The uniqueness of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate lies in the presence of the Fmoc group, which is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. This makes it a valuable compound in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate

InChI

InChI=1S/C28H27NO4/c30-27(32-17-19-9-2-1-3-10-19)24-15-8-16-26(24)29-28(31)33-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h1-7,9-14,24-26H,8,15-18H2,(H,29,31)/t24-,26+/m1/s1

InChI Key

JPOKHMXDQCZEFQ-RSXGOPAZSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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